molecular formula C9H6Cl2FNO2S B6360979 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride CAS No. 906820-08-4

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride

Cat. No.: B6360979
CAS No.: 906820-08-4
M. Wt: 282.12 g/mol
InChI Key: CZBQKKWMAVBCJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride typically involves the sulfonylation of 4-fluoroisoquinoline. One common method includes the reaction of 4-fluoroisoquinoline with thionyl chloride (SOCl2) under controlled conditions . The reaction mixture is heated to around 70°C and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the use of halogenating reagents and subsequent purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoroisoquinoline-5-sulfonyl chloride
  • 4-Fluoroisoquinoline-5-sulfonic acid
  • 4-Fluoroisoquinoline-5-sulfonamide

Uniqueness

4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in pharmaceutical applications where solubility is a critical factor .

Properties

IUPAC Name

4-fluoroisoquinoline-5-sulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2S.ClH/c10-15(13,14)8-3-1-2-6-4-12-5-7(11)9(6)8;/h1-5H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBQKKWMAVBCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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